2-Chloro-3-fluoro-4-nitropyridine N-oxide

Pharmaceutical intermediates Heterocyclic chemistry Crystallization

Med chem groups needing regioselective pyridine diversification face limited ortho/meta-leaving group options. This compound provides a solution with sequential Cl (SNAr) then F (SNAr or cross-coupling) displacement. • mp 176-178°C for easy handling. • ≥98% purity minimizes side reactions. • Available up to kg scale; insoluble in water for simplified work-up.

Molecular Formula C5H2ClFN2O3
Molecular Weight 192.53 g/mol
CAS No. 101664-56-6
Cat. No. B009366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-4-nitropyridine N-oxide
CAS101664-56-6
Molecular FormulaC5H2ClFN2O3
Molecular Weight192.53 g/mol
Structural Identifiers
SMILESC1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
InChIInChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H
InChIKeyIQKSCEDCDQGAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoro-4-nitropyridine N-oxide: Baseline Overview


2-Chloro-3-fluoro-4-nitropyridine N-oxide is a heteroaromatic building block of the 4-nitropyridine N-oxide class, characterized by a pyridine ring bearing chlorine, fluorine, and nitro substituents, as well as an N-oxide functionality . Its solid-state melting point is 176–178°C, with predicted values for boiling point (~428.8°C) and density (~1.74 g/cm³) [1][2]. The compound is commercially available at 95% purity from Thermo Scientific (Alfa Aesar) and at 98% purity (GC) from Capot Chemical, and is insoluble in water [3].

Why 2-Chloro-3-fluoro-4-nitropyridine N-oxide Is Irreplaceable


The unique substitution pattern of 2-chloro-3-fluoro-4-nitropyridine N-oxide—featuring a 2‑chloro leaving group, a 3‑fluoro electron‑withdrawing substituent, and a 4‑nitro group activated by the N‑oxide—dictates a distinct regioselectivity and reaction profile in nucleophilic aromatic substitutions (SNAr) . Unlike the simpler 2‑chloro‑4‑nitropyridine N‑oxide (mp 151–155 °C) or 3‑fluoro‑4‑nitropyridine N‑oxide (mp ~122 °C), this compound’s higher melting point (176–178 °C) correlates with its increased lattice energy, which can impact solid‑state handling and purification [1]. Replacing it with an analog lacking both chlorine and fluorine at positions 2 and 3 would fundamentally alter the electronic environment of the pyridine ring, potentially leading to different reaction rates, yields, or positional selectivity in downstream transformations [2].

2-Chloro-3-fluoro-4-nitropyridine N-oxide: Key Differentiators


Superior Crystallinity and Purity Control

2-Chloro-3-fluoro-4-nitropyridine N-oxide exhibits a melting point of 176–178 °C, which is significantly higher than that of the closely related 2-chloro-4-nitropyridine N-oxide (mp 151–155 °C) and the mono-fluorinated analog 3-fluoro-4-nitropyridine N-oxide (mp ~122 °C) . The elevated melting point indicates stronger intermolecular forces and a higher crystal lattice energy, which can translate to more robust solid-state handling, improved stability under ambient storage, and potentially easier purification via recrystallization [1].

Pharmaceutical intermediates Heterocyclic chemistry Crystallization

Two Distinct Purity Grades Available

2-Chloro-3-fluoro-4-nitropyridine N-oxide is commercially supplied at two clearly defined purity grades: 95% from Thermo Scientific (Alfa Aesar) and 98% (minimum, by GC) from Capot Chemical [1]. This dual-tiered offering allows researchers and procurement specialists to select the grade most appropriate for their specific application—whether it be early-stage exploratory chemistry or more rigorous, high-purity-demanding steps such as late-stage functionalization or analytical standard preparation .

Sourcing Procurement Quality Control

Defined Synthetic Yield Benchmark

A synthetic route to 2-chloro-3-fluoro-4-nitropyridine N-oxide from 2-chloro-3-fluoropyridine N-oxide via nitration has been reported with a yield of approximately 44% [1]. While this yield is moderate, it provides a reproducible benchmark for process development and scaling, and its definition is essential for cost-of-goods calculations in pharmaceutical or agrochemical intermediate manufacturing [2].

Process chemistry Synthetic methodology Yield optimization

Dual Leaving Groups for Sequential SNAr

The presence of both a 2‑chloro and a 3‑fluoro substituent, in combination with the 4‑nitro group and the N‑oxide moiety, provides a unique platform for sequential nucleophilic aromatic substitution (SNAr) reactions . Unlike mono‑halogenated analogs such as 2‑chloro‑4‑nitropyridine N‑oxide or 3‑fluoro‑4‑nitropyridine N‑oxide, this compound offers two distinct leaving groups with differing reactivities: the ortho‑chlorine is typically more readily displaced under mild conditions, while the meta‑fluorine can be activated under more forcing conditions or via metal‑catalyzed coupling, enabling a programmed, regioselective introduction of two different nucleophiles in a single molecular scaffold [1][2].

Nucleophilic aromatic substitution Regioselectivity Drug discovery

2-Chloro-3-fluoro-4-nitropyridine N-oxide: Key R&D Applications


Complex Heterocycle Synthesis via Sequential SNAr

2‑Chloro‑3‑fluoro‑4‑nitropyridine N‑oxide serves as a privileged starting material for the construction of polyfunctionalized pyridine derivatives. The ortho‑chlorine atom undergoes initial nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols under mild conditions, introducing a first functional group . The remaining meta‑fluorine, activated by the electron‑withdrawing nitro and N‑oxide groups, can then be displaced in a second SNAr step, or can be used in metal‑catalyzed cross‑couplings, to install a second, different substituent [1]. This sequential functionalization strategy is highly valued in medicinal chemistry for the rapid generation of diverse compound libraries around a pyridine core [2].

Late-Stage Functionalization in Drug Discovery

The dual leaving group nature of this N‑oxide makes it an ideal candidate for late‑stage functionalization (LSF) of advanced intermediates. The ability to selectively replace chlorine at the 2‑position while leaving the 3‑fluoro intact—or vice versa—allows chemists to modify lead compounds without de novo synthesis . This is particularly relevant in programs targeting kinase inhibitors, GPCR modulators, and other therapeutics where pyridine rings are a common pharmacophore [1]. The high purity grades available (95% and 98%) ensure that LSF reactions are not compromised by impurities that could lead to side products or catalyst poisoning [2].

Agrochemical Intermediate for Herbicides and Fungicides

The pyridine N‑oxide motif is a key structural element in several commercial agrochemicals. 2‑Chloro‑3‑fluoro‑4‑nitropyridine N‑oxide provides a convenient entry point for the synthesis of fluoro‑substituted pyridine derivatives that have been shown to possess herbicidal and fungicidal activities . The fluorine atom at position 3 is metabolically stable and can enhance the lipophilicity and bioavailability of the final active ingredient, while the chlorine and nitro groups serve as synthetic handles for further derivatization [1]. The availability of this compound at multi‑kilogram scale (up to kgs) from suppliers like Capot Chemical supports its use in pilot‑scale agrochemical development [2].

Solid-Phase Synthesis and Parallel Chemistry

The high melting point (176–178 °C) and crystallinity of 2‑chloro‑3‑fluoro‑4‑nitropyridine N‑oxide make it particularly suitable for solid‑phase organic synthesis (SPOS) . Compounds with higher melting points generally exhibit lower solubility in the reaction solvents used for SPOS, which can minimize leaching of the building block from the resin during washing steps, thereby improving the overall yield and purity of the final cleaved product [1]. The compound’s insolubility in water further simplifies work‑up procedures in parallel synthesis workflows [2].

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